molecular formula C15H9Cl2FN4OS B6075533 N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6075533
M. Wt: 383.2 g/mol
InChI Key: UDKZVTKHCVQKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DFT, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and proliferation. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in maintaining the pH balance of cells. The inhibition of these enzymes may contribute to the antitumor and antibacterial properties of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea have been studied extensively in vitro and in vivo. N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is its versatility in scientific research. It can be used in a wide range of experiments, including cell culture assays, animal studies, and biochemical assays. N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is its potential toxicity. It is important to use appropriate safety measures when handling N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea in the laboratory.

Future Directions

There are several future directions for the research and development of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea. One potential application is in the development of new cancer therapies. N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to exhibit antitumor properties in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential application is in the development of new antibiotics. N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to exhibit antibacterial properties, and further studies are needed to determine its potential as a new antibiotic. Additionally, further studies are needed to determine the safety and toxicity of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea in humans, as well as its potential for drug interactions.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 2,4-dichlorophenyl isocyanate with 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The purity and yield of N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and carbonic anhydrase. These properties make N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4OS/c16-8-5-6-12(10(17)7-8)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-11(9)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKZVTKHCVQKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

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